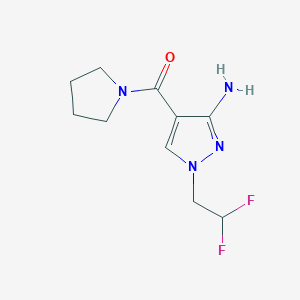
1-(2,2-Difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Attachment of the Pyrrolidine-1-carbonyl Group: The pyrrolidine-1-carbonyl group can be attached through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies investigating the biological activity of pyrazole derivatives.
Chemical Biology: The compound can serve as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may find use in the development of novel materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The difluoroethyl and pyrrolidine-1-carbonyl groups may enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine: can be compared with other pyrazole derivatives that have similar structural features but different substituents.
6-(3-{[9-(2,2-difluoroethyl)-9H-purin-6-yl]oxy}pyrrolidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one: is another compound with a difluoroethyl group and a pyrrolidine-1-carbonyl group.
Uniqueness: The uniqueness of 1-(2,2-difluoroethyl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C10H14F2N4O |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
[3-amino-1-(2,2-difluoroethyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H14F2N4O/c11-8(12)6-16-5-7(9(13)14-16)10(17)15-3-1-2-4-15/h5,8H,1-4,6H2,(H2,13,14) |
InChI Key |
YSFADPADMFNIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=C2N)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749959.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749964.png)
![(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol](/img/structure/B11749970.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11749978.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11749986.png)
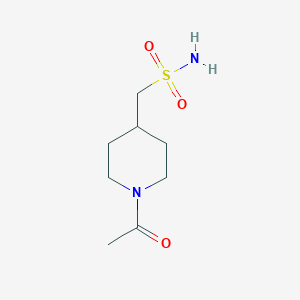
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11749998.png)
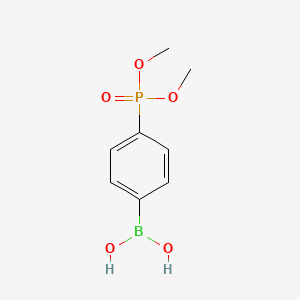

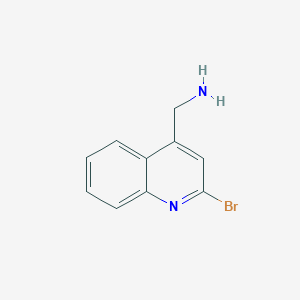
![{2-Methylimidazo[1,2-a]pyridin-7-yl}methanamine](/img/structure/B11750015.png)
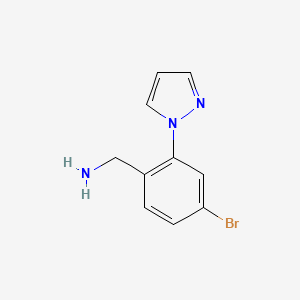
![3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750023.png)
![3-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11750028.png)
